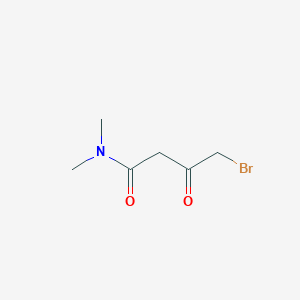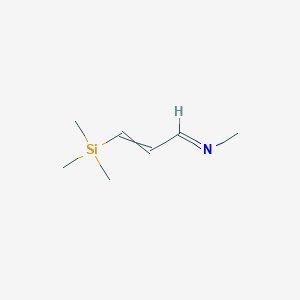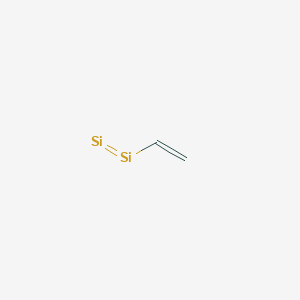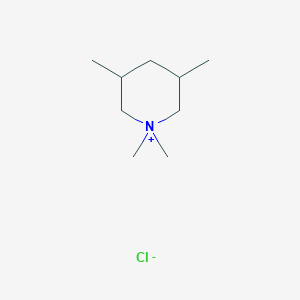
Carbonic acid, heptyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, heptyl phenyl ester, is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This particular ester is formed from carbonic acid, heptyl alcohol, and phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, heptyl phenyl ester, typically involves the esterification reaction between heptyl alcohol and phenyl chloroformate. The reaction is catalyzed by a base such as pyridine or triethylamine. The general reaction scheme is as follows:
C6H5COCl+C7H15OH→C14H20O3+HCl
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are mixed in the presence of a catalyst, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Types of Reactions:
Hydrolysis: this compound, can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of heptyl alcohol and phenol.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Heptyl alcohol and phenol.
Reduction: Heptyl alcohol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Carbonic acid, heptyl phenyl ester, is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this ester can be used to study enzyme-catalyzed ester hydrolysis and the mechanisms of esterases.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor. It is also employed in the manufacture of plasticizers and lubricants.
Wirkmechanismus
The mechanism of action of carbonic acid, heptyl phenyl ester, primarily involves its hydrolysis to form heptyl alcohol and phenol. The ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The resulting products can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Carbonic acid, ethyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, butyl phenyl ester
Comparison: Carbonic acid, heptyl phenyl ester, is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This difference in chain length can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Eigenschaften
CAS-Nummer |
112406-25-4 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
heptyl phenyl carbonate |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-9-12-16-14(15)17-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChI-Schlüssel |
QEEKDIUXTJLWMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)







![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
